Cas no 40412-09-7 (2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate)

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate is a sulfonate ester derivative combining a thiophene moiety with a toluenesulfonate group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its key advantages include high reactivity in nucleophilic substitution reactions, making it valuable for introducing the 2-(thiophen-3-yl)ethyl group into target molecules. The toluenesulfonate leaving group enhances its utility in alkylation and cross-coupling reactions. The product exhibits good stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its structural features make it a versatile building block for constructing complex heterocyclic systems.
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate structure
40412-09-7 structure
Product name:2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate
CAS No:40412-09-7
MF:C13H14O3S2
MW:282.378461360931
CID:2632550
PubChem ID:15738371

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate
    • 2-thiophen-3-ylethyl 4-methylbenzenesulfonate
    • 4-Methylbenzenesulfonic acid 2-(thiophen-3-yl)ethyl ester
    • BCP34213
    • EN300-6945100
    • 2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
    • 40412-09-7
    • SCHEMBL8649999
    • 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate
    • Inchi: 1S/C13H14O3S2/c1-11-2-4-13(5-3-11)18(14,15)16-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3
    • InChI Key: NXHDVQBVJRUYQN-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])C([H])([H])C1=C([H])SC([H])=C1[H]

Computed Properties

  • Exact Mass: 282.03843665 g/mol
  • Monoisotopic Mass: 282.03843665 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 282.4
  • Topological Polar Surface Area: 80
  • XLogP3: 3.2

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate Security Information

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6945100-0.05g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
0.05g
$323.0 2023-05-30
Enamine
EN300-6945100-5.0g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
5g
$1115.0 2023-05-30
Enamine
EN300-6945100-1.0g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
1g
$385.0 2023-05-30
Enamine
EN300-6945100-0.1g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
0.1g
$339.0 2023-05-30
Enamine
EN300-6945100-10.0g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
10g
$1654.0 2023-05-30
Enamine
EN300-6945100-0.25g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
0.25g
$354.0 2023-05-30
Enamine
EN300-6945100-2.5g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
2.5g
$754.0 2023-05-30
Enamine
EN300-6945100-0.5g
2-(thiophen-3-yl)ethyl 4-methylbenzene-1-sulfonate
40412-09-7
0.5g
$370.0 2023-05-30

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate Related Literature

Additional information on 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate: A Comprehensive Overview

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate (CAS No. 40412-09-7) is a compound of significant interest in the field of organic chemistry, particularly in the synthesis of bioactive molecules and advanced materials. This compound is characterized by its unique structure, which combines a thiophene ring system with a sulfonate group, making it a versatile building block for various chemical transformations. The thiophene moiety is known for its aromaticity and stability, while the sulfonate group introduces polarity and reactivity, enabling a wide range of applications in drug design, polymer chemistry, and material science.

Recent studies have highlighted the potential of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate as a key intermediate in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents and antioxidants. The thiophene ring plays a crucial role in these applications due to its ability to participate in π-π interactions, which are essential for molecular recognition and binding affinity. Additionally, the sulfonate group enhances the compound's solubility in polar solvents, making it easier to handle and process during chemical reactions.

The synthesis of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield. For example, the use of palladium-catalyzed cross-coupling reactions has become a popular approach for constructing the thiophene-containing intermediates, ensuring high purity and structural integrity.

In terms of chemical properties, 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate exhibits remarkable stability under standard laboratory conditions. However, it is sensitive to strong nucleophilic agents, which can lead to cleavage of the sulfonate ester group. This reactivity makes it an ideal substrate for nucleophilic substitution reactions, particularly in the context of drug delivery systems and controlled-release formulations. Recent research has explored its use as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability.

The application of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate extends beyond pharmaceuticals into materials science. Its ability to form self-assembled monolayers on various substrates has been exploited in the development of advanced coatings and sensors. The thiophene moiety contributes to electronic communication within these structures, while the sulfonate group provides surface functionality for further modification. This dual functionality makes it a valuable component in nanotechnology and optoelectronic devices.

From an environmental perspective, understanding the fate and transport of 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate in natural systems is critical for assessing its potential impact on ecosystems. Recent studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to evaluate its long-term effects on aquatic organisms and soil microbiota.

In conclusion, 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate (CAS No. 40412-09-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure endows it with properties that make it an invaluable tool in modern chemistry. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific innovation and technological progress.

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